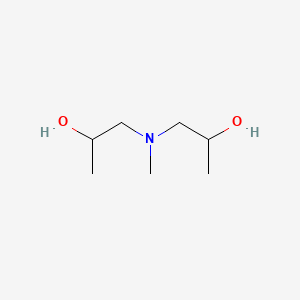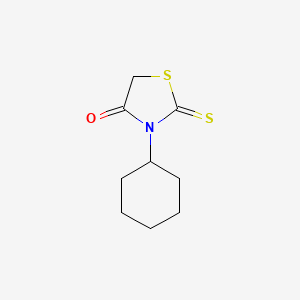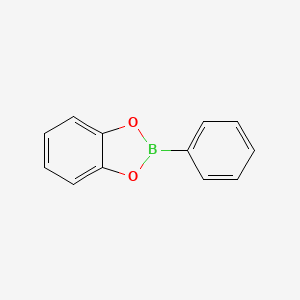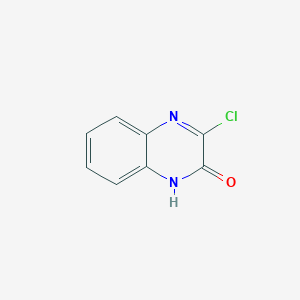
3-Chloroquinoxalin-2-ol
Übersicht
Beschreibung
3-Chloroquinoxalin-2-ol, also known as 3-CQX, is a synthetic organic compound with a wide range of applications, including use in pharmaceuticals, biochemistry, and pharmacology. It is a member of the quinoxaline family of heterocyclic compounds and is composed of two nitrogen atoms, two oxygen atoms, and one chlorine atom. 3-CQX has a unique structure and is notable for its ability to form strong hydrogen bonds with other molecules. As a result, it has been studied extensively for its potential to act as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Photoredox-Catalysed Chlorination
3-Chloroquinoxalin-2-ol plays a significant role in photoredox-catalysed chlorination . This process uses CHCl3 as a chlorine source, resulting in various 3-chloroquinoxalin-2-ol products in moderate to high yields . The protocol is characterized by mild reaction conditions, excellent regioselectivity, and readily available chlorination agent .
Versatile Pharmacology
Quinoxaline derivatives, including 3-Chloroquinoxalin-2-ol, have been studied for their versatile pharmacological properties . These compounds have been tested against many targets, receptors, or microorganisms .
Antibiotic Applications
Quinoxaline-containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics . The quinoxaline moiety, including 3-Chloroquinoxalin-2-ol, contributes to their effectiveness .
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown potential in anti-cancer and anti-proliferative activities . The specific role of 3-Chloroquinoxalin-2-ol in this context is an area of ongoing research .
Anti-Microbial Activity
Quinoxaline-based compounds, including 3-Chloroquinoxalin-2-ol, have demonstrated potent antimicrobial properties . They have been found to be effective at concentrations comparable to standard drugs like Gentamicin .
Anti-Convulsant Activity
Quinoxaline derivatives have been studied for their anti-convulsant activities . The role of 3-Chloroquinoxalin-2-ol in this application is a subject of further investigation .
Eigenschaften
IUPAC Name |
3-chloro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHQFFWUHBKRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307222 | |
| Record name | 3-chloro-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinoxalin-2-ol | |
CAS RN |
35676-70-1 | |
| Record name | 35676-70-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


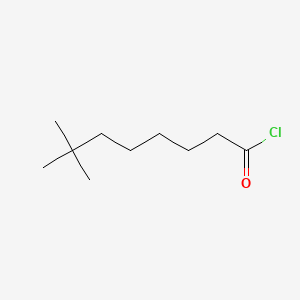

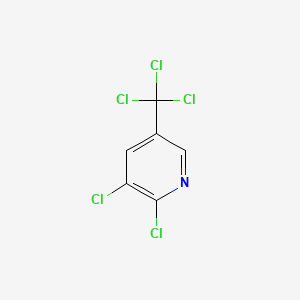
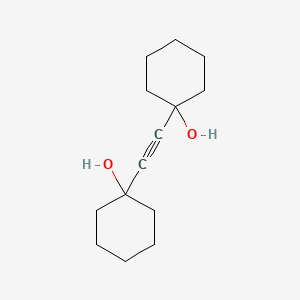

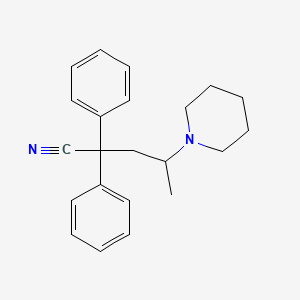
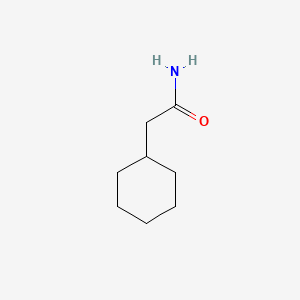

![1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol](/img/structure/B1347071.png)
